N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N5O/c17-12-5-7-13(8-6-12)25-14(22-23-24-25)9-21-15(26)10-1-3-11(4-2-10)16(18,19)20/h1-8H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPTUVDMBUVZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile compound under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical or nucleophilic conditions.
Coupling Reactions: The final step involves coupling the tetrazole ring with the fluorophenyl and trifluoromethyl groups using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Gene Expression: Modulating gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share key structural elements with the title molecule, enabling comparisons of synthesis, spectral properties, and substituent effects:
Table 1: Key Structural and Spectral Comparisons
Spectroscopic Distinctions
- IR Spectroscopy :
- The title compound’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides (), but lacks the C=S band (~1243–1258 cm⁻¹) seen in thioamide analogs .
- Tetrazole tautomerism is confirmed by the absence of S-H stretches (~2500–2600 cm⁻¹) in both the title compound and 1,2,4-triazoles .
- NMR Data: Fluorine atoms in the 4-fluorophenyl and CF₃ groups would produce distinct ¹⁹F NMR shifts, differentiating it from non-fluorinated analogs .
Substituent Effects on Properties
- Electron-Withdrawing Groups : The CF₃ group enhances metabolic stability and lipophilicity, a trait shared with diflufenican .
- Fluorophenyl vs. Other Aryl Groups: The 4-fluorophenyl substituent in the title compound may improve binding affinity compared to non-fluorinated analogs, as seen in kinase inhibitors .
- Tetrazole vs. Triazole : The tetrazole’s higher acidity (pKa ~4–5) compared to triazoles (pKa ~8–10) could influence solubility and bioavailability .
Biological Activity
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
The compound is synthesized through a multi-step process involving the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide, which subsequently cyclizes to yield 1-(4-fluorophenyl)-1H-tetrazole. The final step involves coupling this tetrazole with a trifluoromethyl benzamide derivative under basic conditions, typically using triethylamine as a catalyst.
The mechanism of action for this compound is believed to involve:
- Binding to Biological Targets : The tetrazole moiety mimics carboxylic acids, allowing it to interact with various enzymes and receptors, potentially modulating their activity.
- Enhancement of Lipophilicity : The presence of fluorine atoms increases metabolic stability and lipophilicity, which may enhance bioavailability and efficacy in therapeutic applications.
3.1 Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing tetrazole rings have shown cytotoxic effects against various cancer cell lines, including HeLa cells and others. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can greatly influence potency .
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | HeLa | 15.0 | Moderate toxicity on human dermal fibroblasts |
| Compound B | NCI-H23 | <10.0 | High cytotoxicity |
| Compound C | DU-145 | 12.5 | Effective against prostate cancer |
3.2 Anti-inflammatory Activity
Some studies have explored the anti-inflammatory potential of tetrazole derivatives, indicating that they may inhibit inflammatory pathways by modulating cytokine release and enzyme activity related to inflammation .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of similar tetrazole derivatives, researchers found that certain modifications led to enhanced cytotoxicity against non-small cell lung cancer cells (NCI-H23). The most effective compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating potential for further development as an anticancer agent .
Case Study 2: Mechanistic Insights
A molecular docking study revealed that the compound binds effectively to the active site of cyclooxygenase enzymes, suggesting a mechanism for its anti-inflammatory properties. This binding was characterized by multiple hydrogen bonds with critical residues, enhancing its potential as an anti-inflammatory drug .
5. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and anti-inflammatory domains. Its unique structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological exploration.
Q & A
Q. What are the established synthetic routes for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1 : Formation of the tetrazole ring via cyclization of a nitrile precursor with sodium azide (NaN₃) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Step 2 : Coupling the tetrazole intermediate with 4-(trifluoromethyl)benzoyl chloride using a base (e.g., K₂CO₃) in anhydrous acetonitrile at 70–80°C for 4–6 hours .
- Optimization : Reaction yields can be improved by controlling stoichiometry (1:1 molar ratio of reactants) and using phase-transfer catalysts (e.g., PEG-400) to enhance solubility .
Q. What spectroscopic and crystallographic methods are recommended for structural validation?
- NMR/IR : Use - and -NMR to confirm substituent positions and IR to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. For example, single-crystal X-ray diffraction at 295 K with an R-factor < 0.06 ensures accurate bond-length and angle measurements .
Q. How can researchers assess the compound's preliminary bioactivity in antimicrobial studies?
- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Fluorine and trifluoromethyl groups enhance membrane penetration, improving activity .
- Controls : Compare with known antibiotics (e.g., ciprofloxacin) and structure-activity analogs (e.g., piperazine-containing derivatives) to validate specificity .
Advanced Research Questions
Q. How can computational modeling predict the compound's interaction with bacterial targets like PPTase enzymes?
- Molecular docking : Use AutoDock Vina to model binding to PPTase active sites. The trifluoromethyl group may occupy hydrophobic pockets, while the tetrazole ring forms hydrogen bonds with catalytic residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .
Q. What strategies address contradictions in solubility and bioavailability data across studies?
- Co-solvent systems : Test DMSO/PBS mixtures (e.g., 10% v/v) to improve aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to the benzamide moiety, enhancing intestinal absorption .
- Metabolic stability assays : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation. Fluorine substituents reduce oxidative metabolism, improving half-life .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?
- Substituent variation : Replace the 4-fluorophenyl group with bulkier aryl rings (e.g., 3,4-dichlorophenyl) to increase hydrophobic interactions.
- Bioisosteric replacement : Substitute the tetrazole with a carboxylate or sulfonamide group to modulate polarity while retaining target affinity .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values across analogs .
Q. What experimental approaches resolve polymorphism issues in crystallographic studies?
- Screening : Recrystallize from multiple solvents (e.g., ethanol, ethyl acetate) to isolate stable polymorphs.
- Thermal analysis : Perform DSC/TGA to identify phase transitions and select forms with high melting points (>200°C) for structural refinement .
- SHELXL refinement : Apply TWIN and HKLF5 commands to handle twinned crystals and improve data accuracy .
Q. How can researchers validate the compound's mechanism of action in biochemical pathways?
- Enzyme inhibition assays : Measure inhibition of bacterial PPTase activity using malachite green phosphate detection. Compare kinetics (Km/Vmax) with and without the compound .
- Transcriptomics : Perform RNA-seq on treated bacterial cells to identify downregulated genes in fatty acid biosynthesis pathways .
Methodological Considerations
Q. Key Challenges in Synthesis
Q. Data Reproducibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
